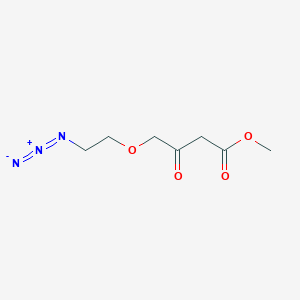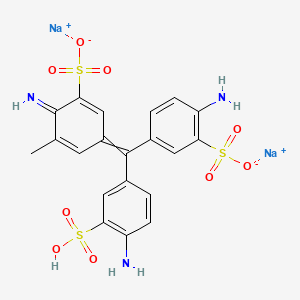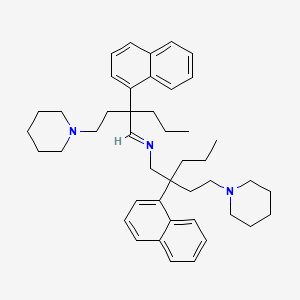
magnesium;2-propylpentanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Magnesium 2-propylpentanoate can be synthesized by reacting valproic acid with magnesium carbonate or magnesium hydroxide. The reaction typically involves the following steps:
- Dissolving valproic acid in an appropriate solvent such as methanol.
- Adding magnesium carbonate or magnesium hydroxide to the solution.
- Stirring the mixture at room temperature until the reaction is complete.
- Filtering the solution to remove any unreacted magnesium carbonate or hydroxide.
- Evaporating the solvent to obtain the crystalline product .
Industrial Production Methods: In industrial settings, the production of magnesium 2-propylpentanoate follows similar steps but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing, filtering, and drying helps in achieving consistent product quality .
化学反应分析
Types of Reactions: Magnesium 2-propylpentanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form magnesium 2-propylpentanoate oxide.
Reduction: It can be reduced to form magnesium 2-propylpentanoate hydride.
Substitution: It can undergo substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine under controlled conditions.
Major Products Formed:
Oxidation: Magnesium 2-propylpentanoate oxide.
Reduction: Magnesium 2-propylpentanoate hydride.
Substitution: Halogenated derivatives such as magnesium 2-propylpentanoate chloride or bromide.
科学研究应用
Magnesium 2-propylpentanoate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: It is primarily used as an anticonvulsant in the treatment of epilepsy.
作用机制
Magnesium 2-propylpentanoate exerts its effects by inhibiting the enzyme gamma-aminobutyric acid transaminase (GABAT), which leads to an increase in the levels of gamma-aminobutyric acid (GABA) in the brain. GABA is an inhibitory neurotransmitter that helps to reduce neuronal excitability. By increasing GABA levels, magnesium 2-propylpentanoate helps to stabilize neuronal activity and prevent seizures .
相似化合物的比较
Sodium valproate: Another salt of valproic acid, commonly used as an anticonvulsant.
Calcium valproate: Similar to magnesium 2-propylpentanoate but with calcium as the cation.
Lithium valproate: Used in the treatment of bipolar disorder.
Comparison:
Magnesium 2-propylpentanoate vs. Sodium valproate: Both compounds are used as anticonvulsants, but magnesium 2-propylpentanoate may have a better side effect profile due to the presence of magnesium, which has additional neuroprotective effects.
Magnesium 2-propylpentanoate vs. Calcium valproate: Both compounds have similar uses, but the choice between them may depend on the specific needs of the patient, such as calcium or magnesium supplementation.
Magnesium 2-propylpentanoate vs. Lithium valproate: While both are used in the treatment of neurological disorders, lithium valproate is more commonly used for mood stabilization in bipolar disorder, whereas magnesium 2-propylpentanoate is primarily used for epilepsy.
属性
分子式 |
C16H30MgO4 |
|---|---|
分子量 |
310.71 g/mol |
IUPAC 名称 |
magnesium;2-propylpentanoate |
InChI |
InChI=1S/2C8H16O2.Mg/c2*1-3-5-7(6-4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 |
InChI 键 |
LKLLHOIUJVEAGU-UHFFFAOYSA-L |
规范 SMILES |
CCCC(CCC)C(=O)[O-].CCCC(CCC)C(=O)[O-].[Mg+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Bromo[3-(1-bromo-1,1,1-triphenylphosphoranyl)propyl]triphenylphosphorane](/img/structure/B15288934.png)



![methyl (2E)-2-[(8R,9S,10R,13S,14S)-13-methyl-3-oxo-6,7,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-ylidene]propanoate](/img/structure/B15288947.png)


![1-[(2S)-3-fluoro-2-methylpropyl]piperazine](/img/structure/B15288975.png)


![(19S)-19-ethyl-19-hydroxy-6-methoxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B15288994.png)


